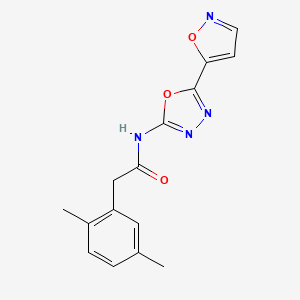![molecular formula C14H19NO3 B2511520 N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphényl]acétamide CAS No. 109859-10-1](/img/structure/B2511520.png)
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphényl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide is a chemical compound with the molecular formula C14H19NO3. It is known for its unique structure, which includes a hydroxycyclohexyl group attached to a phenyl ring via an ether linkage, and an acetamide group.
Applications De Recherche Scientifique
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it valuable in studying molecular interactions and biological pathways.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in material science.
Méthodes De Préparation
The synthesis of N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide typically involves several steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with (1R,2R)-2-hydroxycyclohexyl bromide in the presence of a base to form the desired ether linkage. The reaction conditions often require a solvent such as acetonitrile and a catalyst like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .
Analyse Des Réactions Chimiques
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are essential for its therapeutic potential .
Comparaison Avec Des Composés Similaires
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide can be compared with other similar compounds, such as:
N-(4-Hydroxyphenyl)acetamide:
N-(4-Methoxyphenyl)acetamide: This compound has a methoxy group instead of a hydroxy group, leading to different chemical and biological properties.
The uniqueness of N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide lies in its hydroxycyclohexyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZMQRPCNLHVND-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2511439.png)



![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)

![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2511452.png)

![2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate](/img/new.no-structure.jpg)
![CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1](/img/structure/B2511457.png)


